MDL-29311 - 129895-82-5

MDL-29311

Catalog Number: EVT-1555351
CAS Number: 129895-82-5
Molecular Formula: C29H44O2S2
Molecular Weight: 488.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

MDL-29311 was initially synthesized as part of a research program aimed at discovering new anxiolytic agents. The compound has been studied for its pharmacological properties and potential clinical applications.

Classification

MDL-29311 falls under the category of central nervous system depressants, specifically targeting the gamma-aminobutyric acid (GABA) receptors in the brain. It is classified as a non-benzodiazepine anxiolytic agent, which means it shares some properties with traditional benzodiazepines but may have a different mechanism of action and side effect profile.

Synthesis Analysis

Methods

The synthesis of MDL-29311 involves several key steps, utilizing various organic chemistry techniques. The initial step typically includes the formation of a substituted benzodiazepine core structure through cyclization reactions involving appropriate precursors.

Technical Details

  1. Starting Materials: The synthesis begins with readily available aromatic compounds, which are then subjected to electrophilic substitution reactions to introduce necessary functional groups.
  2. Cyclization: A critical step in the synthesis involves cyclization reactions that form the benzodiazepine ring. This can be achieved through methods such as condensation reactions or ring-closing reactions facilitated by catalysts.
  3. Purification: After synthesis, the compound is purified using techniques like recrystallization or chromatography to ensure the removal of impurities and by-products.
Molecular Structure Analysis

Structure

The molecular structure of MDL-29311 features a benzodiazepine framework characterized by a fused benzene and diazepine ring. The specific substitutions on these rings dictate its pharmacological properties.

Data

  • Molecular Formula: C17H16ClN3O2
  • Molecular Weight: 345.78 g/mol
  • Structural Representation: The compound can be represented using standard chemical notation, highlighting functional groups such as chlorine and amine groups that influence its activity.
Chemical Reactions Analysis

Reactions

MDL-29311 can undergo various chemical reactions typical for benzodiazepines. These include:

  1. Hydrolysis: In aqueous environments, MDL-29311 may hydrolyze, affecting its stability and bioavailability.
  2. Oxidation: The presence of electron-rich aromatic rings makes MDL-29311 susceptible to oxidation reactions under certain conditions.
  3. Substitution Reactions: The compound can participate in nucleophilic substitution reactions, allowing for further functionalization and modification.

Technical Details

The reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the outcome and efficiency of these chemical transformations.

Mechanism of Action

Process

MDL-29311 exerts its pharmacological effects primarily through modulation of GABA receptors in the central nervous system. By enhancing GABAergic transmission, it promotes sedation, anxiolysis, and muscle relaxation.

Data

Research indicates that MDL-29311 has a high affinity for specific GABA receptor subtypes, leading to increased chloride ion influx when GABA binds to these receptors. This results in hyperpolarization of neuronal membranes and decreased excitability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point is approximately 150–155 °C.

Chemical Properties

  • Stability: MDL-29311 is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents; care must be taken during handling.
Applications

Scientific Uses

MDL-29311 has been primarily investigated for its potential therapeutic applications in treating anxiety disorders and other related conditions. Its unique mechanism of action distinguishes it from traditional benzodiazepines, potentially offering benefits such as reduced side effects or lower dependency risks.

Research continues to explore its efficacy in various animal models and clinical settings to determine optimal dosing regimens and long-term safety profiles. Additionally, MDL-29311 serves as a valuable tool in pharmacological studies aimed at understanding GABA receptor dynamics and developing new anxiolytic medications.

Introduction

MDL 29311 (CAS 129895-82-5), a synthetic phenolic antioxidant, represents a strategic advancement in probucol analog development. Its core design retains the dimeric phenolic structure characteristic of probucol but replaces the isopropylidene bridge with a methylenebisthio group (-SCH₂S-). This modification preserves potent antioxidant capabilities while fundamentally altering its biological activity profile, particularly regarding lipid metabolism modulation. The compound emerged during the early 1990s amid intensified research into the therapeutic potential of antioxidants for atherosclerosis and metabolic disorders. Unlike its parent compound probucol—which lowers both cholesterol and triglycerides—MDL 29311 demonstrates selective triglyceride-lowering effects without significantly altering total or HDL cholesterol levels. This unique pharmacological profile positions it as a valuable tool for dissecting the mechanistic relationships between oxidative stress, lipoprotein dynamics, and metabolic disease pathways [1] [3] [8].

Chemical Structure and Analog Development of MDL-29311

Structural Characteristics

MDL 29311 (IUPAC name: 4,4'-(Methylenebis(thio))bis(2,6-bis(1,1-dimethylethyl)phenol) features a symmetrical dimeric structure with two 2,6-di-tert-butylphenol groups linked via a methylenebisthio bridge. This configuration confers key physicochemical properties:

  • Molecular Formula: C₂₉H₄₄O₂S₂
  • Molecular Weight: 488.79 g/mol
  • Hydrogen Bond Donors: 2 (phenolic OH groups)
  • Topological Polar Surface Area: 91.1 Ų
  • LogP: ~10.7 (indicating high lipophilicity) [4] [5] [6]

The methylenebisthio linkage differentiates MDL 29311 from probucol’s isopropylidene thioketal bridge. This structural variation enhances molecular flexibility and electronic distribution, influencing its interaction with biological targets while maintaining radical-scavenging phenolic moieties.

Structure-Activity Relationship (SAR) Insights

Comparative studies with probucol reveal that the methylenebisthio modification:

  • Preserves Antioxidant Efficacy: Both compounds equivalently inhibit LDL oxidation in vitro due to retained phenolic groups that donate hydrogen atoms to quench lipid peroxyl radicals [3].
  • Alters Metabolic Effects: Eliminates cholesterol-lowering activity while amplifying triglyceride reduction—demonstrating dissociation between antioxidant and hypocholesterolemic properties [1] [8].

Table 1: Structural Comparison of MDL 29311 and Probucol

FeatureMDL 29311Probucol
Central Bridge-SCH₂S- (methylenebisthio)-S-C(CH₃)₂-S- (isopropylidene dithio)
Phenolic Substituents2,6-di-tert-butyl2,6-di-tert-butyl
Molecular Weight488.79 g/mol516.84 g/mol
Key Biological EffectSelective TG lowering; no cholesterol effectLowers both TG and cholesterol

Historical Context of Antioxidants in Metabolic Disease Research

Antioxidants and Atherogenesis

The 1980s–1990s witnessed paradigm-shifting research establishing oxidized low-density lipoprotein (oxLDL) as a critical driver of atherosclerosis. Key discoveries include:

  • OxLDL promotes foam cell formation via unregulated uptake by macrophage scavenger receptors [8].
  • OxLDL stimulates endothelial dysfunction by inducing monocyte chemotactic protein-1 (MCP-1) and tissue factor expression [8].
  • Epidemiological data linked dietary antioxidant intake (e.g., vitamins E, C) with reduced cardiovascular mortality, though clinical trials yielded inconsistent results [8].

Probucol’s Dual Role

Probucol emerged as a promising therapeutic agent due to its:

  • Antioxidant Action: Inhibition of LDL oxidation in arterial walls.
  • Hypolipidemic Effects: Significant reduction of plasma cholesterol (~25–30%) and triglycerides (~23%) in animal models [1] [3].However, probucol also lowered HDL cholesterol—a potentially adverse effect—prompting efforts to develop analogs with optimized activity profiles.

Table 2: Key Antioxidants in Atherosclerosis Research (1980s–1990s)

CompoundMechanismTherapeutic Limitation
Vitamin EChain-breaking lipid antioxidantInconsistent clinical outcomes
ProbucolLDL antioxidant + cholesterol loweringReduces HDL cholesterol
Butylated Hydroxytoluene (BHT)Synthetic phenolic antioxidantLimited efficacy in complex models
MDL 29311LDL antioxidant + selective TG loweringNo cholesterol reduction (context-dependent)

Probucol Analogues: Rationale for MDL-29311 Synthesis

Limitations of Probucol

While probucol demonstrated antiatherogenic effects in Watanabe heritable hyperlipidemic (WHHL) rabbits, its HDL-lowering activity and propensity to prolong the QT interval raised clinical concerns. Crucially, it remained unclear whether its benefits stemmed primarily from cholesterol reduction or antioxidant protection [3] [8].

Design Rationale for MDL 29311

MDL 29311 was engineered to:

  • Retain Antioxidant Function: The dimeric phenolic structure ensures continued quenching of peroxyl radicals and inhibition of LDL oxidation.
  • Eliminate Cholesterol Modulation: Structural modifications disrupt probucol’s ability to alter cholesterol transport or synthesis.
  • Amplify Triglyceride Clearance: Enhance hepatic uptake of VLDL-associated lipids without affecting lipoprotein lipase pathways [1] [5].

Key Research Findings

Lipid-Lowering Effects

  • In diabetic rats, MDL 29311 (1% dietary admixture) reduced plasma triglycerides by 65%—significantly exceeding probucol’s 23% reduction [1].
  • Total and HDL cholesterol remained unchanged—contrasting with probucol’s 29% decrease in total cholesterol and HDL reduction [1] [3].

Mechanistic Insights

  • Accelerated Hepatic VLDL Clearance: MDL 29311 enhanced hepatic uptake of VLDL triglycerides (>3-fold faster clearance vs. controls) without altering lipoprotein lipase (LPL) or hepatic triglyceride lipase (H-TGL) activities [1].
  • Redistribution of Lipid Flux: Rats treated with MDL 29311 showed increased [³H]-lipid accumulation in livers and decreased deposition in adipose/muscle tissues within minutes after [³H]-VLDL injection [1].
  • Modified VLDL-Hepatic Interaction: Plasma from MDL 29311-treated rats was cleared faster by perfused livers, suggesting compound-induced alterations to VLDL structure (e.g., apolipoprotein conformation) enhancing hepatic recognition [1] [5].

Antiatherogenic Potential

  • In cholesterol-fed rabbits, MDL 29311 attenuated aortic atherosclerosis without reducing serum cholesterol—directly linking antioxidant action (rather than lipid-lowering) to lesion reduction [8].

Table 3: Comparative Effects of MDL 29311 and Probucol in Animal Models

ParameterMDL 29311Probucol
Triglyceride Reduction65% (rats)23% (rats)
Cholesterol ReductionNo significant effect29% (rats)
HDL Cholesterol ImpactNo changeDecreased
VLDL Clearance Rate3-fold increase vs. controlsModest increase
Atherosclerosis InhibitionYes (without cholesterol lowering)Yes (with cholesterol lowering)

Properties

CAS Number

129895-82-5

Product Name

MDL-29311

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylmethylsulfanyl]phenol

Molecular Formula

C29H44O2S2

Molecular Weight

488.8 g/mol

InChI

InChI=1S/C29H44O2S2/c1-26(2,3)20-13-18(14-21(24(20)30)27(4,5)6)32-17-33-19-15-22(28(7,8)9)25(31)23(16-19)29(10,11)12/h13-16,30-31H,17H2,1-12H3

InChI Key

GAABJUNZYPATIQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Synonyms

4,4'-(methylenebis(thio))bis(2,6-bis(1,1-dimethylethyl))phenol
MDL 29,311
MDL 29311
MDL-29311

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.